molecular formula C10H13NO2S B1419848 Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate CAS No. 1080026-94-3

Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate

Cat. No.: B1419848
CAS No.: 1080026-94-3
M. Wt: 211.28 g/mol
InChI Key: HLYOOHYZCZJODO-UHFFFAOYSA-N
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Description

Ring Conformations

  • The tetrahydropyridine ring adopts a flattened-boat conformation , with puckering parameters Qₜ = 0.504 Å and φ = 150° .
  • The thiophene ring remains planar (r.m.s. deviation ≤ 0.003 Å), while the ethyl carboxylate group rotates 90.5° relative to the bicyclic core due to steric hindrance.

Intermolecular Interactions

  • Weak C-H···O hydrogen bonds (2.42–2.51 Å) between the carbonyl oxygen and adjacent hydrogen atoms stabilize crystal packing.
  • π-π stacking interactions (3.8–4.2 Å) between thiophene rings contribute to layered molecular arrangements.

Dynamic Behavior

  • Variable-temperature NMR studies indicate restricted rotation of the ethyl group, with an energy barrier of 12.3 kcal/mol due to steric clash with the tetrahydropyridine ring.

Comparative Analysis with Thieno[3,2-c]Pyridine Derivatives

Structural comparisons with related compounds highlight the impact of saturation and substitution:

Feature Ethyl 4,5,6,7-Tetrahydrothieno[3,2-c]Pyridine-2-Carboxylate Thieno[3,2-c]Pyridine Ethyl 2,5-Dibromothiophene-3-Carboxylate
Ring Saturation Partially saturated pyridine ring Fully aromatic Fully aromatic thiophene
C=O Bond Length (Å) 1.21 N/A 1.19
C-S Bond Length (Å) 1.71–1.74 1.72 1.70
Conformation Flattened-boat Planar Planar

Electronic Effects

  • The saturated pyridine ring reduces aromaticity, lowering the HOMO-LUMO gap (ΔE = 4.85 eV ) compared to fully aromatic analogs (ΔE = 5.52 eV ).
  • Electron-withdrawing carboxylate groups decrease electron density at the thiophene ring, polarizing the π-system toward the sulfur atom.

Reactivity Implications

  • Partial saturation increases susceptibility to electrophilic substitution at the thiophene ring’s α-positions.
  • The ethyl ester group enhances solubility in polar aprotic solvents, facilitating synthetic modifications.

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-2-13-10(12)9-5-7-6-11-4-3-8(7)14-9/h5,11H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYOOHYZCZJODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670408
Record name Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080026-94-3
Record name Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview

This approach involves two main steps:

  • Preparation of imines from thiophene derivatives, formaldehyde, and amines.
  • Cyclization of imines with ethanolic hydrogen chloride to form the tetrahydrothieno[3,2-c]pyridine ring system.

Step 1: Imine Formation

  • Reactants: 2-thiophene ethylamine, formaldehyde, and water.
  • Conditions: Heating at 50–55°C for 20–30 hours.
  • Process: Formaldehyde reacts with 2-thiophene ethylamine in water to form imines, which are then extracted with dichloroethane and purified by evaporation.

Step 2: Cyclization with Hydrogen Chloride

  • Reactants: The imines, ethanolic hydrogen chloride (25–30%), and water.
  • Conditions: Heating at 65–75°C for 4–8 hours.
  • Process: The imines are treated with ethanolic HCl, leading to ring closure and salt formation. After cooling, filtration yields the target compound as a crystalline product.

Research Data

  • Yield: Approximately 81% for the intermediate (from the imine to the final compound).
  • Reaction Ratios: Precise molar ratios are optimized for high yield and purity, with ratios such as 130–150:480–520:45–55:2–4 for imines, HCl, water, and GAC (activated carbon).

Advantages

  • Mild conditions and straightforward process.
  • Use of inexpensive, readily available raw materials.
  • Suitable for large-scale synthesis.

Synthesis via Thioester and Cyclization

Method Overview

This route involves the synthesis of a thioester intermediate, which upon hydrolysis and cyclization yields the target compound.

Key Steps

  • Preparation of Thioester: Reaction of ethyl mercaptocetate with a thiol precursor in the presence of a base such as triethylamine.
  • Cyclization: Reflux of the thioester with reagents like trifluoroacetic acid, followed by purification through silica gel chromatography.
  • Hydrolysis and Decarboxylation: Hydrolyzing the ester under basic conditions, then decarboxylating to form the tetrahydrothieno[3,2-c]pyridine core.

Research Data

  • Yield: Around 45% for the purified product.
  • Reaction Conditions: Refluxing in dichloromethane, followed by acid treatment with trifluoroacetic acid.

Advantages

  • Allows for the introduction of various substituents at the 2-position.
  • Compatible with enantioselective synthesis routes.

Synthesis via Thiophene Derivatives and Nucleophilic Displacement

Method Overview

This method involves generating a thiol intermediate in situ, then reacting it with alkyl halides to form the tetrahydrothieno[3,2-c]pyridine ring system.

Key Steps

Research Data

  • Yields: Usually high (around 85%) for the intermediate compounds.
  • Substituent Variability: This method allows for diverse substitutions at the 2-position, including methyl and benzyl groups.

Advantages

  • Enantioselective synthesis possible.
  • Flexible for synthesizing various derivatives.

Industrial-Scale Synthesis via Formaldehyde and Ethylamine

Method Overview

A patented process involves the direct formation of the tetrahydrothieno[3,2-c]pyridine hydrochloride salt through a multistep process:

  • Imine formation: Reacting formaldehyde with 2-thiophene ethylamine in water, followed by extraction.
  • Ring closure: Treatment with ethanol and hydrogen chloride to form the salt.
  • Purification: Recrystallization from ethanol, avoiding waste acids and minimizing pollution.

Research Data

  • Reaction Conditions: Heating at 50–75°C, with precise molar ratios optimized for high yield.
  • Yield: Up to 81% for the final product.
  • Cost and Environmental Impact: Low raw material costs, no waste acid, and simplified purification make this process suitable for industrial applications.

Data Summary Table

Method Key Reactants Conditions Yield (%) Advantages Notes
Imine Cyclization 2-thiophene ethylamine, formaldehyde, HCl 50–75°C, 4–30h 81–85 Mild, scalable, inexpensive raw materials Suitable for large-scale synthesis
Thioester Hydrolysis & Cyclization Ethyl mercaptocetate, trifluoroacetic acid Reflux, chromatography ~45 Allows substitution diversity Good for targeted derivatives
Thiophene Derivatives & Nucleophilic Displacement Thiophene derivatives, Na2S, alkyl halides Variable, reflux High Enantioselective synthesis, versatile Suitable for complex derivatives
Formaldehyde & Ethylamine Route Formaldehyde, 2-thiophene ethylamine, ethanol, HCl 50–75°C, recrystallization 81% Industrial scalability, low environmental impact Cost-effective, minimal waste

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate exhibits promising anticancer activity. In vitro experiments have shown that this compound can induce apoptosis in various cancer cell lines. For example:

  • Case Study : A study involving human medullary thyroid carcinoma cells indicated that treatment with this compound significantly reduced cell viability compared to control groups. The compound enhanced the effects of chemotherapeutic agents like staurosporine by sensitizing resistant cells to apoptosis.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Molecular docking studies suggest that it may inhibit viral replication by targeting key proteins associated with viruses such as SARS-CoV-2.

  • Case Study : In research focusing on SARS-CoV-2, derivatives related to this compound exhibited strong binding affinities to viral proteins. This suggests potential therapeutic applications against COVID-19.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of cyclooxygenase (COX), an enzyme involved in inflammatory processes. The inhibition profile suggests its potential use in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler thieno[3,2-c]pyridine derivatives. Various methods have been documented:

  • Formation of the thieno[3,2-c]pyridine core through cyclization reactions.
  • Introduction of the carboxylate group via esterification techniques.

Comparison with Similar Compounds

Key Structural Insights:

  • Position of Substitution : Modifications at C2 (e.g., ester vs. chlorophenyl groups) critically influence pharmacological activity. Clopidogrel’s 2-chlorophenyl group enhances receptor binding affinity compared to the ethyl ester in the target compound .
  • Ring Saturation: Fully saturated tetrahydrothienopyridine cores (as in the target compound) improve synthetic accessibility but reduce intrinsic activity compared to partially unsaturated analogs .

Clopidogrel vs. Target Compound

  • Activity : Clopidogrel, derived from the target compound via Mannich-like multicomponent synthesis, exhibits potent antiplatelet effects due to its irreversible binding to the P2Y₁₂ receptor . The target compound itself shows negligible activity unless metabolized .
  • Synthesis : Clopidogrel synthesis involves reacting the target compound with 2-chlorophenyl zinc bromide and alkyl glyoxylates, highlighting the parent molecule’s role as a scaffold .

Ticlopidine vs. Target Compound

  • Safety : Ticlopidine’s o-chlorobenzyl group contributes to hematologic toxicity (e.g., neutropenia), whereas the target compound lacks such risks in its unmodified form .
  • Efficacy : Ticlopidine has a slower onset of action and lower potency compared to clopidogrel, attributed to differences in metabolic activation pathways .

Derivatives with Enhanced Properties

  • Fluorophenyl and Cyclopropyl Derivatives: Compounds like 5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-tetrahydrothienopyridine exhibit improved pharmacokinetic profiles, including longer half-lives and reduced cytochrome P450 interactions .
  • Amino-Benzoyl Derivatives: These analogs (e.g., Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate) are primarily intermediates but demonstrate tunable solubility for formulation optimization .

Biological Activity

Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate (ETPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C10H13NO2S
  • Molecular Weight: 211.28 g/mol
  • CAS Number: 1396762-11-0

Biological Activity Overview

ETPC has been studied for its potential as a histone deacetylase (HDAC) inhibitor , which is crucial in regulating gene expression and has implications in cancer therapy. Specific biological activities include:

  • Histone Deacetylase Inhibition
    • Research indicates that ETPC exhibits potent inhibitory effects on HDACs, particularly HDAC6. This inhibition can lead to increased acetylation of histones and non-histone proteins, influencing various cellular processes such as apoptosis and differentiation .
  • Anticancer Properties
    • Studies have shown that ETPC can induce apoptosis in cancer cells through the modulation of HDAC activity. The compound's ability to alter gene expression patterns associated with tumor growth makes it a candidate for further investigation in cancer therapies .
  • Neuroprotective Effects
    • Preliminary studies suggest that ETPC may possess neuroprotective properties. It has been observed to enhance neuronal survival in models of neurodegeneration, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

The primary mechanism of action for ETPC involves the inhibition of HDACs, which plays a pivotal role in the regulation of gene expression by removing acetyl groups from lysine residues on histones. This process leads to a more compact chromatin structure and reduced transcriptional activity. By inhibiting HDACs, ETPC promotes a more relaxed chromatin state, facilitating the transcription of genes involved in cell cycle regulation and apoptosis.

Table: Summary of Key Studies on ETPC

StudyFocusFindings
Histone Deacetylase InhibitionETPC demonstrated selective inhibition of HDAC6 with an IC50 value significantly lower than common HDAC inhibitors.
Anticancer ActivityIn vitro studies showed that ETPC induced apoptosis in breast cancer cell lines through upregulation of pro-apoptotic factors.
NeuroprotectionETPC improved neuronal survival rates in models of oxidative stress, indicating potential use in neurodegenerative diseases.

Q & A

Q. What are common synthetic routes for Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate and its derivatives?

Methodological Answer: The compound and its derivatives are synthesized via cyclocondensation, functionalization, or derivatization of core heterocyclic scaffolds. Key methods include:

  • Ureido Derivative Synthesis : Reacting ethyl 6-alkyl-2-amino intermediates with phenylisocyanate under heating (80°C, 1 hour), followed by trituration and recrystallization from ethanol .
  • Tetrachloro-Isoindole Derivatives : Refluxing intermediates with 3,4,5,6-tetrachlorophthalic anhydride in glacial acetic acid (3 hours), followed by solvent concentration and isolation .
  • Hydrochloride Salt Preparation : Optimized steps involve cyclization of precursor amines under acidic conditions, with recrystallization from ethanol/water mixtures for purification .

Q. Table 1: Representative Synthetic Routes

Derivative TypeKey Reagents/ConditionsYield Optimization StrategyReference
Ureido-functionalizedPhenylisocyanate, 80°C, 1hEthanol recrystallization
Tetrachloro-isoindole hybridTetrachlorophthalic anhydride, acetic acidProlonged reflux (3h)
Hydrochloride saltHCl, ethanol/waterpH-controlled crystallization

Q. How can researchers optimize reaction conditions for high-yield synthesis?

Methodological Answer: Critical factors include:

  • Temperature Control : Heating at 80–100°C ensures complete cyclization without decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., acetic acid) enhance solubility of intermediates during reflux .
  • Purification : Recrystallization from ethanol or ethyl acetate/hexane mixtures improves purity (>95%) .

Q. What analytical techniques are essential for confirming structural identity and purity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify regiochemistry and substituent positions (e.g., thienopyridine ring protons at δ 2.5–3.5 ppm) .
  • HPLC-MS : Quantifies purity (>98%) and detects byproducts via reverse-phase columns (C18, acetonitrile/water mobile phase) .
  • Elemental Analysis : Validates molecular formula consistency (e.g., C, H, N, S content) .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats mitigate skin/eye exposure to irritants .
  • Ventilation : Use fume hoods when handling volatile reagents (e.g., acetic acid, phenylisocyanate) .
  • Waste Disposal : Neutralize acidic residues before disposal per institutional guidelines .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives?

Methodological Answer:

  • Iridium-Catalyzed Amination : Asymmetric catalysis with Ir complexes (e.g., [Ir(cod)Cl]2_2) achieves >98% enantiomeric excess (ee) for allylic amines. Key steps:
    • Use chiral ligands (e.g., phosphoramidites) to induce stereoselectivity.
    • Optimize solvent (DME) and temperature (25°C) for kinetic resolution .

Q. What role does X-ray crystallography play in structural analysis?

Methodological Answer:

  • SHELX Software : Refines crystal structures to resolve bond lengths, angles, and torsional conformations. For example, monoclinic systems (space group C2/c) with β = 92.985° confirm planarity of thienopyridine rings .
  • Conformational Analysis : Identifies chair vs. boat conformations in tetrahydrothienopyridine cores, impacting molecular docking studies .

Q. How can structure-activity relationship (SAR) studies guide CNS drug development?

Methodological Answer:

  • Oxadiazole Derivatives : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance 5-HT2A_{2A} receptor binding for schizophrenia models .
  • Sulfonyl Substituents : Improve blood-brain barrier penetration (logP optimization) while maintaining affinity for serotonin transporters .

Q. Table 2: Pharmacological Evaluation of Key Derivatives

DerivativeBiological TargetActivity (IC50_{50})Reference
5-Trifluoromethyl-oxadiazole5-HT2A_{2A} receptor12 nM
Sulfonyl-thiophene hybridSerotonin transporter (SERT)28 nM

Q. How should researchers address contradictions in pharmacological data?

Methodological Answer:

  • Assay Standardization : Control variables (e.g., cell line, incubation time) to reconcile discrepancies in IC50_{50} values .
  • Metabolic Stability Tests : Evaluate cytochrome P450 interactions to explain variability in in vivo efficacy .

Q. What computational strategies support drug design for this scaffold?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding modes to dopamine D2_2 receptors using AutoDock Vina.
  • QSAR Modeling : Correlate substituent electronegativity with antiarrhythmic activity (e.g., ethyl vs. methyl groups at position 6) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate

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